
Thalidomide-O-C6-COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-C6-COOH is a synthetic compound that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for its ability to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Mecanismo De Acción
Target of Action
The primary target of 7-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptanoic acid, also known as Thalidomide-O-C6-COOH, is a component of the E3 ubiquitin ligase complex known as cereblon . Cereblon plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
This compound interacts with its target, cereblon, by binding to it . This binding leads to the selective degradation of specific transcription factors, namely IKZF3 and IKZF1 . The degradation of these transcription factors is a key aspect of the compound’s mode of action .
Biochemical Pathways
The interaction of this compound with cereblon affects several biochemical pathways. It modulates the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-a) and other cytokines . This modulation can lead to immunosuppressive and anti-angiogenic activity .
Pharmacokinetics
It is known that thalidomide, a related compound, exhibits absorption rate-limited pharmacokinetics This suggests that this compound may have similar properties
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its immunosuppressive and anti-angiogenic activity . By degrading specific transcription factors and modulating the release of inflammatory mediators, this compound can suppress immune responses and inhibit the formation of new blood vessels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the body fluids can affect the compound’s stability and activity Additionally, factors such as the presence of other medications, the individual’s health status, and genetic factors can also influence the compound’s action and efficacy
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thalidomide-O-C6-COOH is synthesized by conjugating an E3 ligase ligand-linker with the Thalidomide-derived cereblon ligand . The synthesis involves multiple steps, including the preparation of the cereblon ligand and the linker, followed by their conjugation under specific reaction conditions. The detailed synthetic route and reaction conditions are proprietary and often vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency . The process typically includes the preparation of intermediates, their purification, and final conjugation to produce the target compound.
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-O-C6-COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products
Aplicaciones Científicas De Investigación
Chemical Applications
Thalidomide-O-C6-COOH is utilized in the development of Proteolysis Targeting Chimeras (PROTACs) . These are innovative molecules designed to selectively degrade target proteins within cells. The compound's specific linker and cereblon ligand combination allows for efficient binding and degradation of proteins involved in various diseases, making it a valuable tool in drug discovery and development.
Biological Research
In biological studies, this compound is employed to investigate protein-protein interactions and cellular pathways. Its interaction with cereblon modulates several biochemical pathways, notably the release of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and other cytokines. This modulation is crucial for understanding diseases characterized by inflammation and immune dysregulation.
Medical Applications
This compound has shown promise in treating various medical conditions due to its anti-inflammatory , immunomodulatory , and anti-angiogenic properties. Its applications include:
- Cancer Treatment : It is being studied for its efficacy against multiple myeloma and other malignancies characterized by excessive angiogenesis .
- Inflammatory Diseases : The compound is investigated for potential use in conditions such as Crohn's disease, graft-versus-host disease, and severe recurrent aphthous stomatitis .
- Neurological Disorders : Recent studies suggest that thalidomide derivatives may inhibit oxidative stress-related damage in nerve cells, indicating potential applications in neuroprotection .
Case Studies
Several case studies highlight the effectiveness of this compound and its analogs:
- Case Study 1 : A study demonstrated that thalidomide derivatives significantly inhibited TNF-α secretion in various cancer cell lines, showcasing their potential as anti-cancer agents .
- Case Study 2 : Research involving zebrafish models revealed insights into the teratogenic effects of thalidomide, leading to the identification of cereblon as a target for mitigating these effects while retaining therapeutic efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Lenalidomide: Another Thalidomide derivative used in PROTAC technology.
Pomalidomide: Similar to Thalidomide-O-C6-COOH, used for targeted protein degradation.
Iberdomide: A newer derivative with enhanced potency and selectivity.
Uniqueness
This compound is unique due to its specific linker and cereblon ligand combination, which provides distinct binding properties and degradation efficiency compared to other similar compounds . Its unique structure allows for the selective targeting and degradation of specific proteins, making it a valuable tool in scientific research and drug development .
Actividad Biológica
Thalidomide-O-C6-COOH is a derivative of thalidomide, characterized by the addition of a carboxylic acid functional group. This modification enhances its biological activity and potential therapeutic applications. The compound has garnered interest due to its immunomodulatory, anti-inflammatory, and anti-cancer properties, making it a subject of extensive research.
Chemical Structure and Properties
This compound has the chemical formula C₁₅H₁₂N₂O₇ and maintains the structural integrity of thalidomide while introducing a reactive site for further modifications. Its unique structure allows for enhanced solubility and reactivity compared to its parent compound.
Property | Thalidomide | This compound |
---|---|---|
Chemical Formula | C₁₁H₈N₂O₄ | C₁₅H₁₂N₂O₇ |
Functional Groups | Phthalimide | Carboxylic Acid |
Solubility | Moderate | Enhanced |
Biological Activity | Anti-cancer, teratogenic | Immunomodulatory, anti-cancer |
This compound acts primarily through its interaction with cereblon (CRBN), an E3 ubiquitin ligase. By binding to CRBN, it facilitates the ubiquitination and subsequent degradation of target proteins involved in inflammatory responses and tumor growth. This mechanism is crucial for its therapeutic effects, particularly in hematological malignancies like multiple myeloma.
Key Mechanisms:
- Ubiquitination : this compound forms a complex with CRBN and target proteins, leading to their degradation by the proteasome.
- Cytokine Modulation : It selectively inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, shifting immune responses towards a Th2 profile.
Biological Activity Studies
Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. A comparative study assessed its efficacy against HepG-2 (liver cancer), PC3 (prostate cancer), and MCF-7 (breast cancer) cell lines.
Results Summary:
- Cell Lines Tested : HepG-2, PC3, MCF-7
- Efficacy : Demonstrated significant reduction in cell viability at low concentrations.
Cell Line | IC50 (µM) | Comparison with Thalidomide |
---|---|---|
HepG-2 | 0.76 ± 0.08 | More effective than thalidomide |
PC3 | 0.65 ± 0.10 | Comparable efficacy |
MCF-7 | 0.70 ± 0.05 | Enhanced activity observed |
Case Studies
-
Multiple Myeloma Treatment :
This compound has been evaluated in clinical settings for its effectiveness in treating multiple myeloma. Studies indicate that it can improve patient outcomes when used in conjunction with other therapies. -
Inflammatory Conditions :
The compound has shown promise in managing conditions such as Behçet's disease and graft-versus-host disease by modulating immune responses and reducing inflammation.
Propiedades
IUPAC Name |
7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7/c23-15-10-9-13(18(26)21-15)22-19(27)12-6-5-7-14(17(12)20(22)28)29-11-4-2-1-3-8-16(24)25/h5-7,13H,1-4,8-11H2,(H,24,25)(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATNDOUDCIVVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.